Cefobis
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Overview
Description
Preparation Methods
The synthesis of cefoperazone sodium involves several steps. One common method includes the condensation of alpha-(4-ethyl-2,3-dioxo-1-piperazinocarbonylamino)-p-hydroxyphenylacetic acid with 7-amino-3-[(1-methyl-1H-tetrazol-5-yl)thiomethyl]-3-cephem-4-carboxylic acid using ethyl chlorocarbonate and N,O-bis(trimethylsilyl)acetamide in acetonitrile . Industrial production often employs freeze-drying or crystallization techniques to obtain the final product .
Chemical Reactions Analysis
Cefoperazone sodium undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions, particularly at the beta-lactam ring, can lead to the formation of new compounds. Common reagents used in these reactions include ethyl chlorocarbonate, sodium hydroxide, and acetonitrile Major products formed from these reactions include various cephalosporin derivatives.
Scientific Research Applications
Cefoperazone sodium is widely used in scientific research due to its broad-spectrum antibacterial properties. It is employed in:
Chemistry: As a model compound for studying beta-lactam antibiotics.
Biology: To investigate bacterial resistance mechanisms.
Medicine: For treating infections caused by susceptible bacteria, including respiratory, urinary, and gastrointestinal infections
Industry: In the development of new antibacterial agents and formulations.
Mechanism of Action
Cefoperazone sodium exerts its antibacterial effects by binding to specific penicillin-binding proteins located inside the bacterial cell wall. This binding inhibits the third and final stage of bacterial cell wall synthesis, leading to cell lysis mediated by bacterial cell wall autolytic enzymes such as autolysins .
Comparison with Similar Compounds
Cefoperazone sodium is often compared with other third-generation cephalosporins such as ceftriaxone and cefotaxime. While all these compounds share a similar mechanism of action, cefoperazone sodium is unique in its high biliary excretion, making it particularly effective for treating biliary tract infections . Other similar compounds include cefotetan and cefonicid, which have longer elimination half-lives .
Properties
Molecular Formula |
C25H26N9O8S2- |
---|---|
Molecular Weight |
644.7 g/mol |
IUPAC Name |
(6R,7R)-7-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C25H27N9O8S2/c1-3-32-8-9-33(21(39)20(32)38)24(42)27-15(12-4-6-14(35)7-5-12)18(36)26-16-19(37)34-17(23(40)41)13(10-43-22(16)34)11-44-25-28-29-30-31(25)2/h4-7,15-16,22,35H,3,8-11H2,1-2H3,(H,26,36)(H,27,42)(H,40,41)/p-1/t15-,16-,22-/m1/s1 |
InChI Key |
GCFBRXLSHGKWDP-XCGNWRKASA-M |
Isomeric SMILES |
CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=C(C=C2)O)C(=O)N[C@H]3[C@@H]4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)[O-] |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)[O-] |
Origin of Product |
United States |
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